3,5-Dichloro-2,6-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dichloro-2,6-dimethoxybenzoate is a useful research compound. Its molecular formula is C9H7Cl2O4- and its molecular weight is 250.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dichloro-2,6-dimethoxybenzoate is an organic compound notable for its structural complexity and potential biological activity. It is classified as a benzoate ester, characterized by the presence of two methoxy groups and two chlorine atoms on the benzene ring. This compound has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of dopamine D2 receptor antagonists, which are significant in treating neurological disorders. Additionally, it exhibits antimicrobial properties and influences various biological pathways.
The molecular formula of this compound is C9H8Cl2O4 with a molecular weight of approximately 251.06 g/mol. Its chemical structure allows for various reactions typical of aromatic compounds, making it a subject of interest in both medicinal and environmental chemistry.
Key Reactions
- Biotransformation : The compound can be biotransformed by microbial communities under anaerobic conditions, leading to metabolites with distinct biological activities or toxicological profiles.
- Synthesis Pathways : It serves as an intermediate in synthesizing other biologically active compounds, particularly dopamine D2 receptor antagonists.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity. Similar compounds have demonstrated efficacy against various microorganisms, suggesting that this compound may also possess such properties. The exact mechanisms of action remain an area for further research, but they may involve disruption of microbial cell membranes or interference with metabolic pathways.
Dopamine D2 Receptor Antagonism
Research indicates that this compound acts as an intermediate in the synthesis of dopamine D2 receptor antagonists. These antagonists are vital in managing conditions such as schizophrenia and Parkinson's disease. Their mechanism typically involves blocking the receptor's activity, thus modulating dopaminergic signaling pathways.
Environmental Impact
The environmental fate of this compound has been investigated through studies on its degradation and biotransformation by microbial communities. These studies reveal that the compound can undergo demethylation and further transformations into other chlorinated metabolites under anaerobic conditions . Understanding these processes is crucial for assessing the compound's ecological impact.
Study on Biotransformation
A significant study focused on the biotransformation of 3,5-dichloro-p-anisyl alcohol (a related compound) under anaerobic conditions demonstrated that it could be converted into several metabolites including 3,5-dichloro-4-hydroxybenzoate and 2,6-dichlorophenol. These transformations highlight the potential for microbial communities to alter the biological activity and toxicity of chlorinated compounds in environmental settings .
Antimicrobial Efficacy
In another study examining structural analogs of this compound, researchers found that certain derivatives exhibited significant antimicrobial activity against a range of pathogens. This suggests that modifications to the chemical structure can enhance or diminish biological efficacy.
Comparative Analysis
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,5-Dichlorobenzoic Acid | Contains two chlorine substituents on the benzene ring | Lacks methoxy groups; used in herbicides |
2,6-Dimethoxybenzoic Acid | Contains two methoxy groups but no chlorine | Used as a precursor in organic synthesis |
4-Chlororesorcinol | Contains one chlorine and hydroxyl group | Exhibits different biological properties |
3-Chlorosalicylic Acid | Contains one chlorine and a hydroxyl group | Known for its use in pharmaceuticals |
This table illustrates the diversity within this chemical class while highlighting how the unique combination of functional groups in this compound may confer specific properties or activities not found in its analogs.
Properties
Molecular Formula |
C9H7Cl2O4- |
---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
3,5-dichloro-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1 |
InChI Key |
JPIAALCEQSLBKF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.